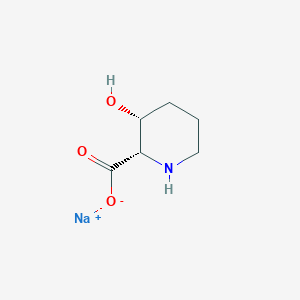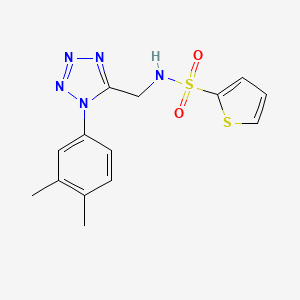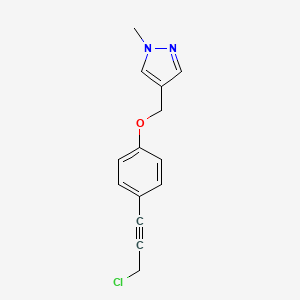![molecular formula C23H22FN3O5 B2731379 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide CAS No. 1021217-58-2](/img/structure/B2731379.png)
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzodioxole group, which is a type of aromatic ether. It also contains a fluorophenyl group, a pyridazine ring, and an amide group .
Molecular Structure Analysis
The benzodioxole group is a type of aromatic ether, and it’s likely to contribute to the overall stability of the molecule. The fluorophenyl group could potentially participate in pi stacking interactions, and the amide group could form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the benzodioxole and fluorophenyl groups could potentially increase the compound’s lipophilicity, which could in turn affect its solubility and permeability .Scientific Research Applications
Potential Applications in Antimicrobial and Anticancer Research
Compounds with fluorine substitutions and complex heterocyclic structures, similar to the compound , have been explored for their antimicrobial and anticancer activities. For example, derivatives of benzothiazoles and pyridazinones have shown promising anti-microbial activity (B. Sathe et al., 2011) and anticancer potential (Mehvish Mehvish & Arvind Kumar, 2022). These studies demonstrate the relevance of chemical modifications and the introduction of specific functional groups in enhancing biological activities, which could be applicable to the compound for targeted research in antimicrobial and anticancer properties.
Role in Drug Discovery and Development
Compounds bearing benzodioxole and pyridazinone structures have been integral in drug discovery efforts, especially in the synthesis of molecules with enhanced biological activities. The structural features of these compounds, such as the presence of a fluorophenyl group, have been associated with high affinity and selectivity towards biological targets, including enzymes and receptors involved in disease pathways (K. Kamiński et al., 2015). Such characteristics could be extrapolated to the design and synthesis of new molecules based on "2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide" for potential therapeutic applications.
Insights into Mechanistic Pathways
The study of complex molecules, including those with a benzo[d][1,3]dioxole moiety and pyridazinone ring, contributes to understanding the mechanistic pathways of biological processes and the interaction of these molecules with biological systems. Research in this area can provide valuable insights into the modes of action of such compounds, facilitating the development of drugs with optimized efficacy and reduced side effects (J. Bishop et al., 1991).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O5/c1-15(32-18-7-9-20-21(13-18)31-14-30-20)23(29)25-11-2-12-27-22(28)10-8-19(26-27)16-3-5-17(24)6-4-16/h3-10,13,15H,2,11-12,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKCKYBBWNERRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F)OC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorosulfonyloxyphenyl)methyl]-4-propan-2-ylimidazole](/img/structure/B2731296.png)
![7-Chloro-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2731298.png)
![1-(3,4-Dimethoxyphenyl)-4-((4-nitrophenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2731300.png)
![N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide](/img/structure/B2731306.png)
![methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2731307.png)

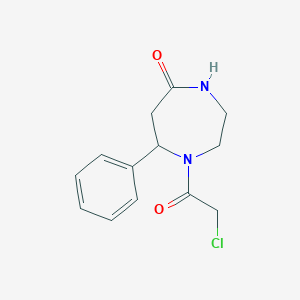
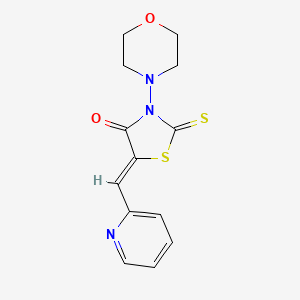

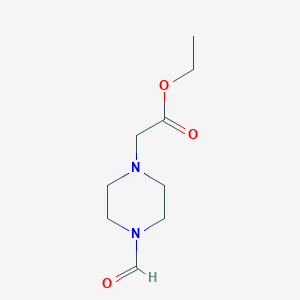
![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2731315.png)
